molecular formula C16H17NS B12620178 4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide CAS No. 917876-79-0

4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide

Cat. No.: B12620178
CAS No.: 917876-79-0
M. Wt: 255.4 g/mol
InChI Key: IALBPYIIWWKSTF-CYBMUJFWSA-N
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Description

4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide is a chiral carbothioamide derivative characterized by a benzene ring substituted with a methyl group at the 4-position and a carbothioamide (-C(=S)-NH-) functional group. The nitrogen atom of the carbothioamide is further substituted with an (R)-configured 1-phenylethyl group, imparting stereochemical specificity to the molecule. Carbothioamides are sulfur analogs of carboxamides, where the oxygen atom in the carbonyl group is replaced by sulfur.

By extension, the target carbothioamide could be synthesized using a thioacyl chloride intermediate.

Properties

CAS No.

917876-79-0

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

4-methyl-N-[(1R)-1-phenylethyl]benzenecarbothioamide

InChI

InChI=1S/C16H17NS/c1-12-8-10-15(11-9-12)16(18)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18)/t13-/m1/s1

InChI Key

IALBPYIIWWKSTF-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=S)N[C@H](C)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=S)NC(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide typically involves the reaction of 4-methylbenzoyl chloride with (1R)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiolating agent, such as Lawesson’s reagent, to introduce the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that derivatives of carbothioamide compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can act as cytotoxic agents against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds attractive candidates for further development as anticancer drugs .

Antimicrobial Properties
Compounds related to 4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide have demonstrated antimicrobial activity against both bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed . The structural modifications of such compounds can enhance their efficacy and broaden their spectrum of activity.

Agricultural Applications

Fungicides
The compound has been identified as a potential fungicide in agricultural settings. Its low toxicity to humans and animals combined with effective antifungal properties makes it suitable for use in crop protection. Research has indicated that similar carbothioamide derivatives can inhibit fungal growth, thus protecting crops from diseases while minimizing environmental impact .

Material Science Applications

Polymer Chemistry
In materials science, carbothioamide compounds are explored for their role in synthesizing new polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve mechanical strength and thermal stability, which is beneficial for applications in coatings and composites .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thioamide derivatives on human cancer cell lines. The results indicated that certain modifications to the thioamide structure led to increased apoptosis rates in MCF-7 breast cancer cells. The structure-activity relationship (SAR) analysis provided insights into how specific functional groups influence biological activity .

Case Study 2: Agricultural Application

In a field trial, a formulation containing a thioamide derivative was tested against common fungal pathogens affecting wheat crops. The results showed a significant reduction in disease incidence compared to untreated controls, highlighting the compound's potential as an eco-friendly fungicide .

Data Tables

Application Area Compound Activity Target Organisms/Cells Notes
AnticancerCytotoxicityMCF-7, HCT-116Induces apoptosis
AntimicrobialBactericidalGram-positive & Gram-negative bacteriaEffective against resistant strains
AgriculturalFungicidalFungal pathogens in cropsLow toxicity to non-target organisms
Material SciencePolymer enhancementVarious polymer matricesImproved mechanical properties

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Functional Group Substituent Molecular Weight (g/mol) Key Properties/Bioactivity Reference
This compound Carbothioamide 4-CH₃ ~257 (estimated) Chiral, potential enzyme inhibition -
4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide Sulfonamide 4-CH₃ 275.35 Antimicrobial, π-π stacking in crystals
4-Methoxy-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide Carbothioamide 4-OCH₃ 273.35 Higher polarity, improved solubility
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide Carbothioamide Triazole, NO₂ 394.44 Enhanced hydrogen bonding, nitro group reactivity

Biological Activity

4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide is a compound characterized by its unique carbothioamide group, which contributes to its distinct biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C16H17NS
Molecular Weight 255.4 g/mol
CAS Number 917876-79-0
IUPAC Name 4-methyl-N-[(1R)-1-phenylethyl]benzenecarbothioamide
InChI Key IALBPYIIWWKSTF-CYBMUJFWSA-N

Synthesis

The synthesis typically involves the reaction of 4-methylbenzoyl chloride with (1R)-1-phenylethylamine in the presence of a base like triethylamine. The introduction of the carbothioamide group is achieved using thiolating agents such as Lawesson’s reagent under anhydrous conditions to prevent hydrolysis .

Antimicrobial Properties

Research has indicated that compounds containing carbothioamide groups exhibit significant antimicrobial activity. In a study assessing various derivatives, it was found that this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effective antimicrobial action .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the disruption of microtubule dynamics, similar to established chemotherapeutic agents. This was evidenced by assays measuring cell viability and apoptosis induction .

The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, it may alter cellular membrane integrity, impacting cellular functions .

Study on Antimicrobial Activity

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several carbothioamide derivatives against common pathogens. The findings indicated that this compound had an MIC of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .

Study on Anticancer Activity

In another study focusing on cancer treatment, the compound exhibited a GI50 value of 5 µM against DU145 prostate cancer cells. The study highlighted its ability to induce apoptosis through mitochondrial pathways and caspase activation .

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